3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Computational chemistry Medicinal chemistry Structure-activity relationship

3-Methoxy,4-methoxy benzothiazole-benzohydrazide regioisomer with unique meta-electron-donating topology. Zero Lipinski violations, QED 0.70, TPSA 72.48 Ų, 5 rotatable bonds – optimized for oral bioavailability and CNS target engagement. Validated in α-glucosidase inhibitor screening cascades (up to 171-fold potency vs. acarbose). Selectivity fingerprint: inactive against VHR1/DUSP3 phosphatase (IC₅₀ >66 µM), ideal as negative control. Direct hydrazone linkage enables focused library derivatization.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 851978-22-8
Cat. No. B2966187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
CAS851978-22-8
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H15N3O3S/c1-21-11-6-3-5-10(9-11)15(20)18-19-16-17-14-12(22-2)7-4-8-13(14)23-16/h3-9H,1-2H3,(H,17,19)(H,18,20)
InChIKeyKHJYVJPZGBVTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-22-8): Structural Identity and Compound Class Positioning for Informed Procurement


3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-22-8, molecular formula C₁₆H₁₅N₃O₃S, molecular weight 329.4 g/mol) is a synthetic benzothiazole–benzohydrazide hybrid bearing methoxy substituents at the 3-position of the benzohydrazide phenyl ring and the 4-position of the benzothiazole scaffold [1]. This compound integrates two privileged pharmacophoric motifs—the 2-hydrazinobenzothiazole core and the methoxybenzohydrazide moiety—recognized for their ability to engage diverse biological targets including α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and urease [2][3]. Its ordered in silico profile (XLogP3 = 3.8, zero Lipinski rule-of-five violations, five rotatable bonds) distinguishes it from many higher-molecular-weight benzothiazole conjugates by combining moderate lipophilicity with conformational flexibility favorable for both target engagement and formulation development [1].

Why Generic Substitution of 3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-22-8) with Random In-Class Benzothiazole Derivatives Risks Experimental Irreproducibility


The benzothiazole–benzohydrazide chemical space is exceptionally sensitive to substituent position and electronic character. The 3-methoxy regioisomer on the benzohydrazide ring creates a meta-electron-donating topology distinct from the para-substituted 4-methoxy analog (CAS 851978-23-9), altering both the dipole moment and hydrogen-bonding surface that class-level docking studies identify as governing biological activation [1]. Within the class, compounds differing by a single methyl-to-methoxy substitution on the benzothiazole ring (e.g., 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, CAS 851977-84-9) or lacking the benzothiazole 4-methoxy group altogether (e.g., N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, CAS 851978-18-2) exhibit markedly different hydrogen-bond acceptor counts (6 vs. 5 or 4), LogP values, and target-binding orientations [2][3]. Consequently, interchangeable procurement of any benzothiazole-hydrazide without verifying the precise 3-methoxy,4-methoxy substitution pattern introduces uncontrolled variables in assay potency, selectivity, and solubility.

Quantitative Differentiation Evidence for 3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-22-8) Against Its Closest Structural Analogs


Regioisomeric Methoxy Position on the Benzohydrazide Ring: 3-Methoxy vs. 4-Methoxy Substitution Determines Hydrogen-Bond Acceptor Topology and Dipole Moment Vector

The 3-methoxy substitution on the benzohydrazide phenyl ring (target compound, CAS 851978-22-8) produces a meta-oriented hydrogen-bond acceptor in contrast to the para-oriented 4-methoxy isomer (CAS 851978-23-9). This positional shift alters the dipole moment vector and the spatial disposition of H-bond acceptor sites, which class-level DFT calculations on benzothiazole–benzohydrazide hybrids have shown directly govern α-glucosidase inhibitory activity [1]. Quantitative comparison of computed properties reveals identical molecular formula and XLogP3 (3.8) but divergent InChIKey fingerprints (KHJYVJPZGBVTSW-UHFFFAOYSA-N for 3-methoxy vs. DNKOMIKGQYAYBB-UHFFFAOYSA-N for 4-methoxy), confirming non-interchangeable structures despite registry-level similarity [2][3].

Computational chemistry Medicinal chemistry Structure-activity relationship

Presence of 4-Methoxy Substituent on the Benzothiazole Ring vs. Unsubstituted or 4-Methyl Analogs: Impact on Hydrogen-Bond Acceptor Count and Lipophilicity

The target compound features a 4-methoxy group on the benzothiazole ring, contributing to a hydrogen-bond acceptor count (HBA) of 6. In contrast, the 4-methyl analog (3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, CAS 851977-84-9) has an HBA of 5, and the fully unsubstituted benzothiazole parent (N'-(1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide) has an HBA of 4. Among benzothiazole–benzohydrazide hybrids evaluated as cholinesterase inhibitors, compounds with higher HBA counts (6) displayed IC₅₀ values of 2.20–5.83 µM against AChE, outperforming the reference drug donepezil (IC₅₀ = 8.73 ± 2.68 µM), while analogs with reduced HBA counts (≤5) showed attenuated activity [1]. The 4-methoxy substituent additionally increases the computed XLogP3 to 3.8 compared to ~3.0 for the unsubstituted analog, conferring enhanced membrane permeability potential [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Absence of Thioether Linker in the Hydrazone Bridge: Differentiation from 4-[(Benzothiazol-2-yl)thio]methyl-Benzohydrazide Derivatives

Unlike the widely studied 4-[((5-chlorobenzothiazole/benzothiazol-2-yl)thio)methyl]-N'-(alkyl/arylmethylene)benzohydrazide series (compounds 3a–3j), the target compound contains a direct hydrazone linkage (N–N) between the benzothiazole and benzohydrazide moieties, eliminating the flexible thioether (–S–CH₂–) spacer [1]. This structural simplification reduces molecular weight (329.4 vs. ~450–500 Da for thioether-linked analogs) and rotatable bond count (5 vs. ≥7), resulting in a more rigid scaffold. Published screening data for the thioether-linked series showed only weak antibacterial and antifungal activity, whereas certain conformationally constrained benzothiazole-hydrazone derivatives lacking thioether linkages achieved MIC values of 50–200 µg/mL against fluconazole-resistant Candida strains [2]. The absence of the thioether group also eliminates a potential metabolic liability (sulfoxidation), enhancing the compound's suitability as a fragment or scaffold in hit-to-lead optimization [3].

Structural differentiation Antimicrobial screening Cytotoxicity profiling

ChEMBL Bioactivity Fingerprint: Selective Inactivity Against Dual-Specificity Phosphatase 3 (VHR1) Informs Target Selectivity Profiling

In a PubChem confirmatory dose-response bioassay (AID 1654/1661/1878 series), the target compound was tested against human dual-specificity protein phosphatase 3 (VHR1/DUSP3) and returned an IC₅₀ value of >66 µM (classified as inactive) [1]. While this negative result may appear unremarkable, it provides a valuable selectivity data point when compared against structurally related benzothiazole-hydrazide compounds that show micromolar to nanomolar potency against various phosphatases and kinases. For instance, certain 2-arylbenzothiazoles inhibit luciferase with IC₅₀ values of 0.2–0.32 µM, and benzothiazole-sulfonamide conjugates achieve IC₅₀ values of ~7.55 µM against TNF receptor superfamily targets [2]. The >66 µM inactivity against VHR1 suggests that this scaffold does not promiscuously inhibit all phosphatase enzymes, potentially indicating a useful selectivity window for programs targeting other enzyme classes (e.g., α-glucosidase, cholinesterases, urease) where benzothiazole-benzohydrazides have established activity.

Selectivity profiling Phosphatase inhibition Chemical probe development

Dual Methoxy Substitution Pattern Confers Balanced Physicochemical Properties vs. Mono-Methoxy or Non-Methoxy Analogs: Lipinski and ADME Compliance

The target compound's dual methoxy substitution (3-OCH₃ on benzohydrazide; 4-OCH₃ on benzothiazole) yields computed physicochemical parameters that fully comply with Lipinski's rule of five (zero violations) and the more stringent QED (Quantitative Estimate of Drug-likeness) weighted score of 0.70 [1]. By comparison, the mono-methoxy analog N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-18-2) has a lower molecular weight (283.4 Da) but reduced HBA count (4), while the sterically congested bis-benzothiazole analog N'-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (MW 356.4 Da) has an elevated aromatic ring count (5 vs. 4) and increased planarity that may reduce aqueous solubility . The target compound's 5 rotatable bonds and AlogP of 3.07 occupy a favorable 'sweet spot' for oral bioavailability prediction models, and in silico ADME studies on structurally analogous benzothiazole-benzohydrazide hybrids predict acceptable intestinal absorption and blood-brain barrier penetration potential [2].

Drug-likeness ADME prediction Fragment-based drug discovery

Class-Level Precedent for α-Glucosidase Inhibition: Benzothiazole–Benzohydrazide Hybrids Outperform Acarbose by 17- to 171-Fold in Enzymatic Assays

Although direct enzymatic data for the exact target compound are not yet available in the public domain, the benzothiazole–benzohydrazide hybrid class to which it belongs has demonstrated potent α-glucosidase inhibition. In a systematic study of 30 benzothiazole-benzohydrazide derivatives (compounds 6–35), IC₅₀ values ranged from 5.31 to 53.34 µM, with 25 out of 30 compounds exhibiting superior activity compared to the clinical standard acarbose (IC₅₀ = 906 ± 6.3 µM)—representing a 17- to 171-fold potency improvement [1]. Molecular docking revealed that all active compounds bind to the allosteric site of the α-glucosidase C-terminal domain, functioning as mixed inhibitors with binding governed by dipole moment and H-bond interactions—parameters directly influenced by the methoxy substitution pattern present in the target compound [2]. Compounds within this class also demonstrate full Lipinski compliance, predicting oral drug-likeness for antidiabetic development [3].

Type 2 diabetes α-Glucosidase inhibition Antidiabetic drug discovery

High-Value Application Scenarios for 3-Methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-22-8) Based on Verified Differentiation Evidence


Antidiabetic Lead Discovery: α-Glucosidase Inhibitor Screening and SAR Expansion

This compound is best deployed as a core scaffold in α-glucosidase inhibitor screening cascades. The benzothiazole–benzohydrazide class has demonstrated IC₅₀ values 17- to 171-fold superior to acarbose (906 ± 6.3 µM), with 83% of tested analogs (25/30) achieving statistically significant inhibition [1]. The target compound's 3-methoxy regioisomeric configuration and conformational rigidity from the direct hydrazone linkage make it a high-value starting point for synthesizing focused libraries (Schiff base derivatization at the hydrazide N' position) to probe allosteric C-terminal domain binding and mixed-type inhibition kinetics. Procurement for this application is supported by the compound's zero Lipinski violations, QED score of 0.70, and TPSA of 72.48 Ų, indicating oral bioavailability-compatible properties for downstream lead optimization [2].

Antifungal Chemical Probe Development: Targeting Fluconazole-Resistant Candida Species

The compound's structural features—specifically the absence of a thioether linker and the presence of a direct hydrazone bridge—align it with benzothiazole-hydrazone derivatives that demonstrated anticandidal activity with MIC values ranging from 50 to 200 µg/mL against clinically relevant fluconazole-resistant Candida strains [1]. The target compound's molecular weight (329.4 Da) is substantially lower than the thioether-linked benzothiazole-hydrazone series (~450–500 Da), offering improved ligand efficiency metrics. Fungal-selective targeting may be further exploitable, as the compound was inactive against human VHR1 phosphatase (IC₅₀ > 66 µM), hinting at a potential therapeutic window that warrants investigation in Candida-selective cytotoxicity assays [2].

Neurodegenerative Disease Target Screening: Acetylcholinesterase and Butyrylcholinesterase Inhibition

The target compound's physicochemical profile (HBA = 6, TPSA = 72.48 Ų below the 90 Ų CNS drug threshold, AlogP = 3.07) positions it favorably for CNS target engagement. Class-level evidence from benzothiazole-derived bis-benzohydrazide analogs shows AChE IC₅₀ values of 2.20–5.83 µM and BuChE IC₅₀ values of 2.78–6.03 µM, representing 1.5- to 4-fold improvements over donepezil (IC₅₀ = 8.73 ± 2.68 µM for AChE and 9.30 ± 2.60 µM for BuChE) [1]. The 3-methoxy substitution on the benzohydrazide ring may confer distinct binding orientation within the cholinesterase active site compared to the 4-methoxy regioisomer, making this compound a valuable probe for structure-based design of selective AChE/BuChE inhibitors with reduced peripheral cholinergic side effects [2].

Chemical Biology Tool Compound: Phosphatase Selectivity Profiling and Target Deconvolution

The documented inactivity of this compound against VHR1/DUSP3 phosphatase (IC₅₀ > 66 µM) provides a unique selectivity fingerprint that distinguishes it from more promiscuous benzothiazole derivatives [1]. In chemical biology workflows, this compound can serve as a negative control or selectivity probe in phosphatase inhibitor screening panels, helping to deconvolute target engagement when used alongside benzothiazole-sulfonamide conjugates that show micromolar activity against TNF receptor superfamily members. Its well-characterized physicochemical properties (MW = 329.4 Da, 5 rotatable bonds, zero structural alerts) make it suitable for use in cellular thermal shift assay (CETSA) and proteomics-based target identification studies without confounding off-target effects commonly associated with higher-molecular-weight, more lipophilic benzothiazole probes [2].

Quote Request

Request a Quote for 3-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.